molecular formula C10H16O4 B11945326 Diethyl cyclobutane-1,2-dicarboxylate CAS No. 13149-70-7

Diethyl cyclobutane-1,2-dicarboxylate

Cat. No.: B11945326
CAS No.: 13149-70-7
M. Wt: 200.23 g/mol
InChI Key: QAGGDTTXACRADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl cyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a diester derivative of cyclobutane dicarboxylic acid. This compound is known for its applications in various chemical synthesis processes and serves as an intermediate in the production of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyclobutane-1,2-dicarboxylate can be synthesized through several methods. One common method involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) and is catalyzed by tetrabutylammonium bromide. The mixture is stirred at room temperature for about 16 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl cyclobutane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including certain anticancer drugs.

    Industry: The compound is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of diethyl cyclobutane-1,2-dicarboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding carboxylic acids and alcohols. This hydrolysis reaction is crucial in the metabolism and breakdown of ester-containing compounds .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,1-cyclobutanedicarboxylate
  • Cyclobutane-1,1-dicarboxylic acid diethyl ester
  • Diethyl 3-bromopropylmalonate
  • Cyclobutanemethanol

Uniqueness

Diethyl cyclobutane-1,2-dicarboxylate is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other cyclobutane derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

diethyl cyclobutane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8(7)10(12)14-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGGDTTXACRADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927225
Record name Diethyl cyclobutane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13149-70-7
Record name NSC118989
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl cyclobutane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.